molecular formula C17H15N3O2 B10821705 N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide CAS No. 2151853-97-1

N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide

Cat. No.: B10821705
CAS No.: 2151853-97-1
M. Wt: 293.32 g/mol
InChI Key: BPDQUKCPNSRTTR-UHFFFAOYSA-N
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Description

N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide is a compound that features a quinoline moiety linked to a benzamide structure through an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide typically involves the reaction of quinoline derivatives with benzamide precursors. One common method includes the use of hydroxylamine or hydroxylamine hydrochloride in ethylene glycol to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct regioisomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide or quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzamides and quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

  • 4-hydroxyquinoline
  • 2-hydroxyquinoline
  • Quinoline N-oxides

Uniqueness

N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide is unique due to its specific structure, which combines the properties of quinoline and benzamide. This unique combination allows it to exhibit a broad range of biological activities and makes it a versatile compound for various applications .

Properties

IUPAC Name

N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19,22H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDQUKCPNSRTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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